2-bromo-N-(4-methylbenzyl)butanamide
Overview
Description
2-Bromo-N-(4-methylbenzyl)butanamide is an organic compound with the molecular formula C12H16BrNO. It belongs to the class of amides and is characterized by the presence of a bromine atom attached to the butanamide backbone, along with a 4-methylbenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(4-methylbenzyl)butanamide typically involves the bromination of N-(4-methylbenzyl)butanamide. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-(4-methylbenzyl)butanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere.
Oxidation: Performed in aqueous or organic solvents under reflux conditions.
Major Products:
Nucleophilic Substitution: Yields substituted amides, thiols, or ethers.
Reduction: Produces the corresponding amine.
Oxidation: Results in the formation of carboxylic acids.
Scientific Research Applications
2-Bromo-N-(4-methylbenzyl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound can be utilized in the preparation of polymers and advanced materials.
Biological Studies: It serves as a probe to study enzyme-substrate interactions and protein modifications.
Industrial Research: Employed in the development of new catalysts and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-methylbenzyl)butanamide involves its interaction with nucleophilic sites in biological molecules. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins. This can lead to modifications in protein structure and function, which can be exploited in drug design and biochemical research .
Comparison with Similar Compounds
- 2-Bromo-N-(4-methylphenyl)butanamide
- 2-Bromo-N-(4-methylcyclohexyl)butanamide
- 2-Bromo-N-(3,4-dimethylphenyl)butanamide
Comparison: 2-Bromo-N-(4-methylbenzyl)butanamide is unique due to the presence of the 4-methylbenzyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds that may have different substituents on the benzyl or butanamide backbone. These differences can influence the compound’s reactivity, solubility, and biological activity .
Properties
IUPAC Name |
2-bromo-N-[(4-methylphenyl)methyl]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-3-11(13)12(15)14-8-10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZYIOVUUVVREE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=C(C=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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